2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride
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Overview
Description
2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO2S. It is a sulfonyl chloride derivative, known for its reactivity and stability, making it valuable in various chemical applications .
Preparation Methods
The synthesis of 2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the reaction of cyclohexane derivatives with sulfonyl chloride reagents under controlled conditions. Industrial production methods often utilize high-purity reagents and specific reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include bases and nucleophiles, with reactions often conducted under anhydrous conditions to prevent hydrolysis.
Scientific Research Applications
2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfone products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2-(Propan-2-yl)cyclohexane-1-sulfonyl chloride include:
5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride: This compound shares a similar structure but with a methyl group at the 5-position, offering different reactivity and applications.
Cyclohexanesulfonyl chloride derivatives: Various derivatives with different substituents on the cyclohexane ring provide a range of reactivity and stability profiles.
This compound stands out due to its specific structural features and the balance of reactivity and stability it offers, making it a versatile reagent in both research and industrial applications.
Properties
Molecular Formula |
C9H17ClO2S |
---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
SJRUDTHFHAOZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
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